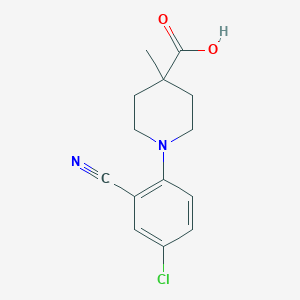

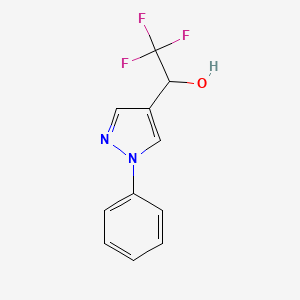

![molecular formula C8H10F3NO3 B1425757 2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid CAS No. 1447942-48-4](/img/structure/B1425757.png)

2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid

Vue d'ensemble

Description

Unfortunately, there is limited information available on the description of this compound .

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .Applications De Recherche Scientifique

Trifluoromethylation Reagent

This compound has been used as a novel trifluoromethylating reagent . It is notable for its practical synthesis from cost-effective starting materials and scalability, as well as its nonhygroscopic nature . The reagent demonstrates high efficiency in facilitating trifluoromethylation reactions with various halogenated hydrocarbons, yielding products in good yields and exhibiting broad functional group compatibility .

Organic Synthesis

The development of this compound represents an advancement in the field of organic synthesis . It potentially serves as a valuable addition to the arsenal of existing trifluoromethylation agents .

Trifluoromethylating agents have garnered significant attention in the field of organic chemistry due to their pivotal role in introducing the trifluoromethyl (CF3) group into molecules . This functional group is of paramount importance because of its ability to profoundly influence the physicochemical properties of compounds .

Development of Pharmaceuticals

The CF3 group’s strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule’s metabolic stability, reactivity, and bioavailability . Consequently, the development of efficient and selective trifluoromethylation agents has been a focal point of research, aiming to achieve precise control over the incorporation of this moiety into target molecules .

Agrochemicals Development

The trifluoromethyl group is crucial for the development of agrochemicals . Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule’s metabolic stability, reactivity, and bioavailability .

Materials Science

The trifluoromethyl group is also crucial for materials science . Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule’s metabolic stability, reactivity, and bioavailability .

Mécanisme D'action

Target of Action

This compound belongs to the class of trifluoromethylated compounds, which are known for their wide range of biological activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid . These factors can include the pH of the environment, the presence of other molecules, and the specific conditions within the cell or organism.

Orientations Futures

Propriétés

IUPAC Name |

2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO3/c9-8(10,11)5-1-3-12(4-2-5)6(13)7(14)15/h5H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKPKNHPHPYWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

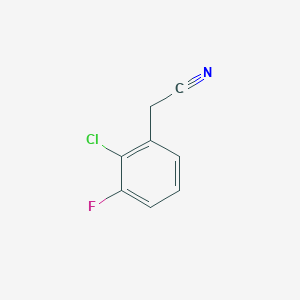

![{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid](/img/structure/B1425678.png)

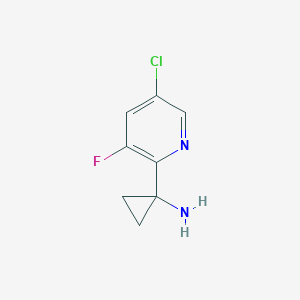

![3-[2-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1425684.png)